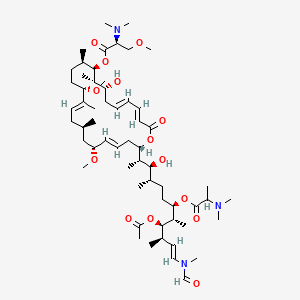
Aplyronine B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aplyronine B is a cytotoxic macrolide isolated from the sea hare Aplysia kurodaiThese compounds are known for their potent antitumor activity and have been the subject of extensive chemical and biological research .
準備方法
The total synthesis of aplyronine B involves complex synthetic routes. One approach includes the use of a highly convergent aldol-based route, which significantly improves step economy compared to previous methods . The synthesis typically involves the construction of a 24-membered macrolactone and an elaborate side chain terminating in an N-vinyl-N-formamide moiety . Key steps in the synthesis include Ni/Cr-mediated coupling reactions, which have been shown to improve both yield and stereoselectivity .
化学反応の分析
Aplyronine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, m-chloroperbenzoic acid (m-CPBA) for oxidation, and pivaloyl chloride (PivCl) for acylation . Major products formed from these reactions include derivatives with modified side chains and altered cytotoxicity profiles .
科学的研究の応用
Aplyronine B has significant applications in scientific research, particularly in the field of cancer research. It exhibits potent cytotoxicity against HeLa-S3 cells, making it a valuable compound for studying cancer cell growth inhibition . Additionally, this compound has been used in structure-activity relationship studies to design simplified analogues with improved synthetic accessibility and retained biological activity . Its unique mechanism of action, involving the induction of protein-protein interactions between actin and tubulin, has also made it a subject of interest in chemical biology .
作用機序
Aplyronine B exerts its effects by inducing protein-protein interactions between actin and tubulin, two major cytoskeletal proteins. This interaction leads to the formation of a heterotrimeric complex, which inhibits tubulin polymerization and disrupts cytoskeletal dynamics . The compound binds to actin, forming a 1:1 complex, and then further interacts with tubulin to form the 1:1:1 complex . This unique mechanism of action is responsible for its potent cytotoxicity and antitumor activity.
類似化合物との比較
Aplyronine B is part of a family of cytotoxic macrolides that includes aplyronines A, C, D, E, F, G, and H. Among these, aplyronine A is the most studied and exhibits the highest cytotoxicity . Other similar compounds include reidispongiolide A, scytophycin C, and rhizopodin, which also bind to actin as their protein target . this compound is unique in its specific side chain structure and its ability to form a heterotrimeric complex with actin and tubulin .
特性
分子式 |
C59H101N3O14 |
|---|---|
分子量 |
1076.4 g/mol |
IUPAC名 |
[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-8-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-10-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate |
InChI |
InChI=1S/C59H101N3O14/c1-38-27-28-39(2)51(72-18)31-30-41(4)56(76-59(69)49(36-70-16)61(13)14)43(6)50(65)24-20-19-21-26-54(66)74-52(25-22-23-48(35-38)71-17)44(7)55(67)40(3)29-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,65,67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40+,41-,42-,43+,44-,45+,46?,48+,49+,50-,51+,52+,53-,55+,56-,57-/m1/s1 |
InChIキー |
LBWIGLNHANBXDK-JQEXLIRHSA-N |
異性体SMILES |
C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@@H]([C@@H]1OC(=O)[C@H](COC)N(C)C)C)O)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)/C)OC |
正規SMILES |
CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1OC(=O)C(COC)N(C)C)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















